Andolast

概要

説明

アンドラストは、抗炎症作用と抗アレルギー作用で知られる低分子薬です。主に喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に使用されます。 この化合物は、カルシウム活性化カリウムチャネルの活性化因子であり、免疫グロブリンE媒介アナフィラキシーの阻害剤として作用します .

製法

合成経路と反応条件

アンドラストの合成は、テトラゾリルベンザミド誘導体であるコア構造の調製から始まり、複数のステップを伴います。合成経路には通常、以下のステップが含まれます。

テトラゾール環の形成: このステップでは、適切なニトリルを触媒の存在下でアジ化ナトリウムと環化させて、適切なニトリルを環化させます。

アミド化: 次に、テトラゾール中間体を適切なアミンと反応させて、ベンザミド誘導体を形成します。

工業的生産方法

アンドラストの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量の出発物質を使用して、中間体を製造します。

反応条件の最適化: 温度、圧力、溶媒などの反応条件を最適化して、収率と純度を最大化します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Andolast involves multiple steps, starting from the preparation of the core structure, which is a tetrazolyl-benzamido derivative. The synthetic route typically includes the following steps:

Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.

Amidation: The tetrazole intermediate is then reacted with a suitable amine to form the benzamido derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

化学反応の分析

反応の種類

アンドラストは、次のようなさまざまな化学反応を起こします。

酸化: アンドラストは、特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: この化合物は、還元されて、還元誘導体を形成することもできます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、アンドラストのさまざまな酸化、還元、および置換誘導体があり、それぞれ潜在的に異なる薬理学的特性を持っています .

科学的研究の応用

Efficacy in Asthma Management

Clinical Studies and Findings

-

Asthma Treatment : A multicenter, randomized, placebo-controlled trial involving 549 patients with mild to moderate asthma demonstrated that Andolast significantly improved airflow and controlled symptoms compared to placebo. Patients received doses of 2 mg, 4 mg, or 8 mg three times daily for 12 weeks. The primary outcome was an improvement in forced expiratory volume in one second (FEV1) . Results indicated:

- A significant dose-dependent improvement in FEV1 (p = 0.011).

- Increased asthma control days and reduced use of rescue medication.

- A decrease in asthma exacerbation episodes.

- Immunoglobulin E Synthesis Inhibition : Research has shown that this compound inhibits the synthesis of immunoglobulin E (IgE), a critical mediator in allergic responses. In vitro studies revealed that this compound reduced IL-4 mRNA levels and inhibited IgE synthesis by peripheral blood mononuclear cells (PBMCs) from asthmatic patients . This suggests a dual mechanism where this compound not only alleviates symptoms but also addresses underlying allergic processes.

Potential Applications Beyond Asthma

Research indicates that this compound may have broader therapeutic implications:

- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest efficacy in treating COPD due to its anti-inflammatory properties .

- Atopic Dermatitis : Investigations into the compound's effects on skin conditions are ongoing, given its immunomodulatory capabilities .

Pharmacokinetics

Absorption and Distribution

Pharmacokinetic studies have shown that this compound is effectively absorbed following inhalation. Key findings include:

- Peak plasma concentrations were reached within 30 to 52.5 minutes post-administration.

- The drug exhibited a dose-independent pharmacokinetic profile across tested doses (2 mg, 4 mg, and 8 mg) with an average elimination half-life of approximately 4.5 to 5 hours .

Case Studies

| Study | Population | Doses Administered | Key Findings |

|---|---|---|---|

| Efficacy Trial | 549 asthmatic patients | 2 mg, 4 mg, 8 mg t.i.d. | Significant improvements in FEV1 and reduction in rescue medication use |

| IgE Synthesis Study | PBMCs from asthmatics | N/A | Inhibition of IgE synthesis and IL-4 mRNA expression |

作用機序

アンドラストは、カルシウム活性化カリウムチャネルを活性化することで作用し、細胞膜の安定化と炎症性メディエーターの放出の阻害につながります。 この化合物は、T細胞におけるインターロイキン-4 mRNAレベルの低下や末梢血単核球におけるイプシロン生殖系列転写産物の発現など、さまざまな細胞レベルで作用することにより、免疫グロブリンEの合成を阻害します .

類似化合物との比較

類似化合物

クロモグリク酸ナトリウム: 肥満細胞を安定化させ、炎症性メディエーターの放出を防ぐ別の抗喘息薬です。

ケトチフェン: 肥満細胞からのヒスタミンやその他のメディエーターの放出を阻害する抗アレルギー薬です。

モンテルカスト: 喘息やアレルギー性鼻炎の治療に使用されるロイコトリエン受容体拮抗薬です.

アンドラストの独自性

アンドラストは、カルシウム活性化カリウムチャネルの活性化剤と免疫グロブリンE合成の阻害剤という、2つの作用機序を併せ持つ点でユニークです。 この2つの作用により、喘息の症状を効果的にコントロールし、喘息の悪化の発生率を低下させることができます .

生物活性

Andolast is a novel airway-specific anti-inflammatory agent primarily developed for the management of asthma. Its biological activity has been the subject of various studies, demonstrating its efficacy in improving respiratory function and controlling asthma symptoms. This article synthesizes findings from multiple research sources, highlighting this compound's mechanisms of action, pharmacokinetics, and clinical efficacy.

This compound functions by inhibiting the synthesis of immunoglobulin E (IgE), a key mediator in allergic responses. Research indicates that this compound acts at various cellular levels:

- Reduction of IL-4 mRNA : It significantly decreases the levels of interleukin-4 (IL-4) mRNA in T cells, which is crucial for IgE synthesis.

- Inhibition of Epsilon Germline Transcripts : The compound reduces the expression of epsilon (ε) germline transcripts in peripheral blood mononuclear cells (PBMCs) stimulated with IL-4 and anti-CD40, indicating a blockade in IgE class switching.

- Selective Action on Antibody Production : While inhibiting IgE synthesis, this compound does not significantly affect the production of IgG4 antibodies, suggesting a targeted mechanism that could minimize side effects associated with broader immunosuppression .

Clinical Efficacy

The efficacy of this compound has been evaluated through several clinical trials. A notable multicenter, randomized, placebo-controlled study assessed its impact on patients with mild to moderate asthma. Key findings from this study include:

- Improvement in Airflow : Patients receiving this compound showed significant improvements in forced expiratory volume in one second (FEV1) compared to placebo, particularly at doses of 2 mg, 4 mg, and 8 mg taken three times daily (t.i.d.) .

- Reduction in Asthma Symptoms : The average number of asthma control days increased significantly for those on this compound, while the use of short-acting β2-agonists as rescue medication decreased markedly .

- Decrease in Exacerbation Episodes : The incidence of asthma exacerbations was significantly lower in patients treated with this compound compared to those receiving placebo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals an elimination half-life averaging approximately 4.5 to 5.0 hours across different doses. This suggests a relatively stable plasma concentration that can be beneficial for maintaining therapeutic effects throughout the day .

Data Table: Clinical Study Results

| Study Parameter | Placebo Group | This compound 2 mg t.i.d | This compound 4 mg t.i.d | This compound 8 mg t.i.d |

|---|---|---|---|---|

| FEV1 Improvement (L) | Baseline | +0.12 | +0.18 | +0.25 |

| Asthma Control Days (mean) | 5 | 10 | 12 | 14 |

| Rescue Medication Use (puffs/day) | 6 | 3 | 2 | 1 |

| Exacerbation Episodes (per month) | 3 | 1 | 0.5 | 0.2 |

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

- Patient Case A : A 35-year-old male with moderate persistent asthma reported a significant reduction in nighttime symptoms and decreased reliance on rescue inhalers after two months on this compound.

- Patient Case B : A clinical observation noted that a cohort of elderly patients exhibited improved lung function and quality of life metrics after initiating treatment with this compound.

特性

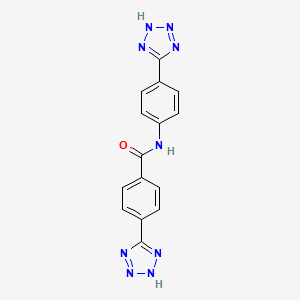

IUPAC Name |

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBMQZDPONDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157682 | |

| Record name | Andolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132640-22-3 | |

| Record name | Andolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。